REACTION_SMILES
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[CH3:12][CH2:13][CH2:14][CH2:15][CH:16]([CH2:17][CH2:18][CH2:19][CH3:20])[OH:21].[I:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[S:8]([OH:9])(=[O:10])=[O:11].[N+:22]([CH3:23])([O-:24])=[O:25]>>[CH3:12][CH2:13][CH2:14][CH2:15][C:16]([CH2:17][CH2:18][CH2:19][CH3:20])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(O)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)c1ccccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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CCCCC(=O)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |